2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide
Description
2-(4-Chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group attached to the acetamide backbone and a 4-(dimethylamino)phenethyl substituent on the nitrogen atom. The 4-chlorophenyl moiety may enhance lipophilicity and receptor binding, while the dimethylamino group could improve solubility and influence electronic properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-21(2)17-9-5-14(6-10-17)11-12-20-18(22)13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACYHQZNWDFLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.
Formation of 4-chlorophenylacetyl chloride: This involves the reaction of 4-chlorophenylacetic acid with thionyl chloride.
Amidation: The 4-chlorophenylacetyl chloride is then reacted with 4-(dimethylamino)phenethylamine to form the final product, 2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are typically amines or alcohols.
Substitution: The products depend on the nucleophile used but can include ethers or other substituted aromatic compounds.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl vs.
- Dimethylamino vs. Sulfamoyl: The dimethylamino group in the target compound may confer better solubility in acidic environments compared to the sulfamoyl group in ’s analog, which is more polar and likely to form hydrogen bonds .
- Polyhalogenation : ’s compound, with three chlorine atoms, exhibits higher molecular weight (314.6) and lipophilicity, which may prolong metabolic half-life but reduce aqueous solubility compared to the target compound .
Antimicrobial Activity
However, the dimethylamino group may alter binding specificity compared to the sulfanyl and methoxy substituents .
Biological Activity
The compound 2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide , commonly referred to as a chloroacetamide derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide is characterized by:
- A chloro group on the phenyl ring, which enhances lipophilicity.
- A dimethylamino group that may influence its interaction with biological targets.
These structural features contribute to the compound's potential effectiveness as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including our compound of interest. The presence of the 4-chlorophenyl substituent has been associated with enhanced antimicrobial activity against various pathogens, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
A quantitative structure-activity relationship (QSAR) analysis revealed that compounds with halogenated substituents exhibited superior antimicrobial properties due to increased lipophilicity, facilitating better penetration through cell membranes .
Table 1: Antimicrobial Activity of Chloroacetamides
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| 2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide | Moderate | Low | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |
| N-(3-bromophenyl)-2-chloroacetamide | High | Low | Moderate |
Anticancer Activity
The compound has also shown promising results in cancer research. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, particularly breast cancer lines such as MDA-MB-231 and MCF-7. The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V-FITC staining in treated cells .
Case Study: Apoptosis Induction in MDA-MB-231 Cells
A study reported that treatment with this compound resulted in a 22-fold increase in late apoptotic cells compared to control groups, indicating a strong potential for therapeutic application in cancer treatment .
The biological activity of 2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Membrane Interaction : Enhanced lipophilicity allows for better interaction with cell membranes, facilitating cellular uptake and subsequent biological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of chloroacetamides. Modifications to the phenyl ring and the acetamide group can significantly alter biological activity:
- Substituents at the para position (like chlorine) enhance antimicrobial activity.
- The presence of electron-donating groups (like dimethylamino) can improve interaction with target receptors.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Para-substituted Cl | Increased antimicrobial potency |
| Dimethylamino group | Enhanced receptor binding |
| Altered linker length | Variable effects on solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
